6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide
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Overview
Description
6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide is a chemical compound known for its unique structure and properties It is a derivative of quinolinone, characterized by the presence of three methyl groups and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide typically involves the oxidation of 2,2,4-trimethylquinoline. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst, such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance the production rate and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized quinolinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide involves its interaction with molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, influencing various biochemical and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-2H-imidazole 1-oxide: Another compound with similar structural features and applications.
5,5-Dimethylpyrroline-N-oxide: A spin trap used in similar research applications.
Uniqueness
6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide is unique due to its specific quinolinone structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2,4-trimethyl-1-oxidoquinolin-1-ium-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-7-12(2,3)13(15)11-5-4-9(14)6-10(8)11/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVJJEICIZKEHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC([N+](=C2C1=CC(=O)C=C2)[O-])(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631964 |
Source
|
Record name | 2,2,4-Trimethyl-1-oxo-1lambda~5~-quinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72107-10-9 |
Source
|
Record name | 2,2,4-Trimethyl-1-oxo-1lambda~5~-quinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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